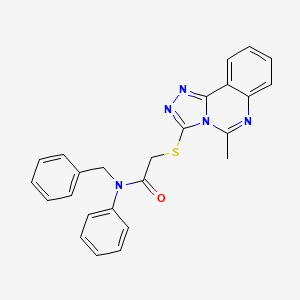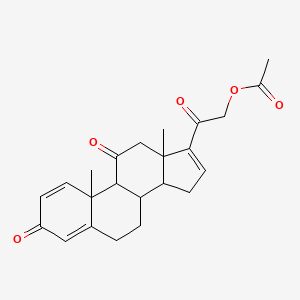
Phenothiazine-d8,NH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazine-d8,NH is a deuterated derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy. Phenothiazine and its derivatives are known for their diverse applications in chemistry, biology, medicine, and industry due to their unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazine-d8,NH typically involves the deuteration of phenothiazine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, phenothiazine can be treated with deuterated solvents such as deuterated chloroform (CDCl3) or deuterated acetic acid (CD3COOD) in the presence of a catalyst to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and solvents in large reactors, with careful control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenothiazine-d8,NH undergoes various chemical reactions, including:
Oxidation: Phenothiazine can be oxidized to form phenothiazine sulfoxide or phenothiazine sulfone.
Reduction: Reduction reactions can convert phenothiazine to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly used.
Major Products Formed
Oxidation: Phenothiazine sulfoxide, phenothiazine sulfone.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used.
Scientific Research Applications
Phenothiazine-d8,NH has a wide range of applications in scientific research:
Chemistry: Used as a standard in NMR spectroscopy due to its deuterated nature, which helps in studying molecular structures and dynamics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells
Mechanism of Action
The mechanism of action of Phenothiazine-d8,NH involves its interaction with various molecular targets and pathways. In biological systems, phenothiazine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes, leading to their therapeutic effects. For example, they can block dopamine receptors, which is a key mechanism in their antipsychotic activity .
Comparison with Similar Compounds
Phenothiazine-d8,NH can be compared with other similar compounds, such as:
Phenothiazine: The non-deuterated form, widely used in various applications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another derivative used as an antihistamine and antiemetic
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques.
Properties
Molecular Formula |
C12H9NS |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octadeuterio-10H-phenothiazine |
InChI |
InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
WJFKNYWRSNBZNX-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC3=C(C(=C(C(=C3S2)[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[4-[2-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid](/img/structure/B12294902.png)
![[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12294914.png)
![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)
![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)

![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)

![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)

